molecular formula C6H2BrIN2 B6611058 3-bromo-4-iodopyridine-2-carbonitrile CAS No. 2866308-37-2

3-bromo-4-iodopyridine-2-carbonitrile

Cat. No.: B6611058
CAS No.: 2866308-37-2
M. Wt: 308.90 g/mol
InChI Key: AIZQBATYJMTTJG-UHFFFAOYSA-N
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Description

3-Bromo-4-iodopyridine-2-carbonitrile (BIPCN) is a heterocyclic compound with a unique chemical structure. It is composed of a pyridine ring with a bromine and an iodine atom attached to the ring. The carbonitrile group is also attached to the ring. BIPCN is a versatile compound with a wide range of applications in the fields of chemistry, biology, and medicine. It has been used in the synthesis of a variety of compounds and has been studied for its potential biological and physiological effects.

Scientific Research Applications

3-bromo-4-iodopyridine-2-carbonitrile has been widely studied for its potential applications in the fields of chemistry, biology, and medicine. It has been used as a reagent in the synthesis of a variety of organic compounds. It has also been used as a ligand in coordination chemistry, and as a catalyst in organic reactions. In addition, it has been studied for its potential use as an antimicrobial agent, a photosensitizer for photodynamic therapy, and an antioxidant.

Mechanism of Action

The mechanism of action of 3-bromo-4-iodopyridine-2-carbonitrile is not yet fully understood. However, it is believed that its antimicrobial activity is due to its ability to interact with the cell membrane of the microorganism. This interaction causes the cell membrane to become more permeable, allowing the antibiotic to enter the cell and exert its effects. In addition, this compound has been found to have antioxidant properties, which may be due to its ability to scavenge free radicals and inhibit oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have antimicrobial activity against a variety of microorganisms, including bacteria, fungi, and viruses. In addition, it has been found to have antioxidant properties and to be effective in photodynamic therapy. It has also been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

3-bromo-4-iodopyridine-2-carbonitrile is a versatile compound with a wide range of applications in the laboratory. It is relatively easy to synthesize and is stable in aqueous solutions. However, it is also highly toxic and should be handled with care. In addition, it is not soluble in many organic solvents, which can limit its use in certain experiments.

Future Directions

The potential applications of 3-bromo-4-iodopyridine-2-carbonitrile are still being explored. Possible future directions include the development of more effective antimicrobial agents, the use of this compound in photodynamic therapy, the use of this compound as an antioxidant, and the exploration of its anti-inflammatory and anti-cancer properties. In addition, further research is needed to understand the mechanism of action of this compound and to identify new applications for this compound.

Synthesis Methods

3-bromo-4-iodopyridine-2-carbonitrile can be synthesized through a variety of methods. One of the most common methods is the reaction of pyridine with bromine and iodine in the presence of a base. In this reaction, a base such as sodium hydroxide is used to catalyze the reaction, and the bromine and iodine atoms are added to the pyridine ring. The carbonitrile group is then attached to the ring through a nucleophilic substitution reaction. This method has been widely used to synthesize this compound in the laboratory.

Properties

IUPAC Name

3-bromo-4-iodopyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrIN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZQBATYJMTTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrIN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.90 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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